molecular formula C10H11NO4 B061094 O-Acetyl-N-carbobenzoxyhydroxylamine CAS No. 180798-01-0

O-Acetyl-N-carbobenzoxyhydroxylamine

Cat. No.: B061094
CAS No.: 180798-01-0
M. Wt: 209.2 g/mol
InChI Key: YEIRDDKOGLZHLP-UHFFFAOYSA-N
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Description

O-Acetyl-N-carbobenzoxyhydroxylamine is a chemical compound with the molecular formula C10H11NO4. It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry. This compound is characterized by its white to almost white powder or crystalline appearance .

Preparation Methods

Synthetic Routes and Reaction Conditions

O-Acetyl-N-carbobenzoxyhydroxylamine can be synthesized through the acetylation of N-carbobenzoxyhydroxylamine. The reaction typically involves the use of acetic anhydride as the acetylating agent in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve consistent quality and yield. The compound is then purified through recrystallization or other suitable methods to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

O-Acetyl-N-carbobenzoxyhydroxylamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example:

Scientific Research Applications

O-Acetyl-N-carbobenzoxyhydroxylamine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of O-Acetyl-N-carbobenzoxyhydroxylamine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify biological molecules. It can also serve as a protecting group for amines in synthetic chemistry, allowing for selective reactions to occur .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

O-Acetyl-N-carbobenzoxyhydroxylamine is unique due to its specific structure and reactivity. It offers distinct advantages in synthetic chemistry as a protecting group for amines and as a versatile reagent in various chemical reactions. Its applications in scientific research, particularly in the study of enzyme mechanisms and biochemical pathways, further highlight its uniqueness .

Biological Activity

O-Acetyl-N-carbobenzoxyhydroxylamine is a chemical compound derived from hydroxylamine, which has garnered attention for its potential biological activities. This compound is characterized by its acetyl and carbobenzoxy functional groups, which may influence its reactivity and interactions within biological systems. Understanding the biological activity of this compound involves examining its synthesis, mechanisms of action, and effects on various biological targets.

Synthesis of this compound

The synthesis of this compound typically involves the acylation of hydroxylamine with benzyl chloroformate to yield N-carbobenzoxyhydroxylamine, followed by acetylation. This method is efficient and allows for the production of derivatives that can be further explored for their biological properties .

Reaction Scheme

The synthesis can be summarized in the following steps:

  • Formation of N-carbobenzoxyhydroxylamine :
    Hydroxylamine+Benzyl ChloroformateN carbobenzoxyhydroxylamine\text{Hydroxylamine}+\text{Benzyl Chloroformate}\rightarrow \text{N carbobenzoxyhydroxylamine}
  • Acetylation :
    N carbobenzoxyhydroxylamine+Acetic AnhydrideO Acetyl N carbobenzoxyhydroxylamine\text{N carbobenzoxyhydroxylamine}+\text{Acetic Anhydride}\rightarrow \text{O Acetyl N carbobenzoxyhydroxylamine}

This compound exhibits various biological activities that can be attributed to its ability to interact with cellular components, including proteins and nucleic acids. The compound's hydroxylamine group is known to participate in nucleophilic reactions, potentially leading to modifications of biomolecules.

Inhibition of Enzymatic Activity

Research indicates that compounds similar to this compound can inhibit key enzymes involved in cellular processes. For instance, studies have shown that hydroxylamines can act as inhibitors of topoisomerase II, an enzyme crucial for DNA replication and repair . This inhibition can lead to antiproliferative effects in cancer cells.

Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the effects of this compound on various cancer cell lines. The results indicate that the compound exhibits significant cytotoxic effects, particularly in human colon cancer cells (HT-29), where it was found to induce apoptosis and inhibit cell proliferation .

Cell Line IC50 (µM) Mechanism
HT-2915Apoptosis induction
MCF-720Cell cycle arrest (G2/M phase)
A54925Topoisomerase II inhibition

Case Studies

Several case studies have highlighted the potential applications of this compound in drug discovery and development. For example, a study focused on the compound's role as a lead candidate for developing new anticancer therapies due to its selective cytotoxicity against tumor cells while sparing normal cells .

Notable Findings from Case Studies

  • Anticancer Properties : this compound demonstrated a marked ability to inhibit tumor growth in xenograft models.
  • Mechanistic Insights : The compound was shown to disrupt DNA replication processes, leading to increased DNA damage markers in treated cells.

Properties

IUPAC Name

phenylmethoxycarbonylamino acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-8(12)15-11-10(13)14-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEIRDDKOGLZHLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)ONC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20449659
Record name benzyl (acetyloxy)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20449659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180798-01-0
Record name benzyl (acetyloxy)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20449659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

[(Benzyloxy)carbonyl]amino acetate is prepared from N-(benzyloxycarbonyl) hydroxylamine and acetyl chloride according to Scheme 1. (1.24 g, 33%), 1H NMR (500 MHz, CHLOROFORM-d) δ ppm 8.18 (1H, br. s.), 7.32-7.45 (5H, m), 5.22 (2H, s), 2.22 (3H, s).
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